molecular formula C7H8N4S B1678755 Nicothiazone CAS No. 555-90-8

Nicothiazone

Cat. No.: B1678755
CAS No.: 555-90-8
M. Wt: 180.23 g/mol
InChI Key: ABWLRVJYVVQTGQ-UHFFFAOYSA-N
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Scientific Research Applications

Nicothiazone has several scientific research applications, including:

Biochemical Analysis

Biochemical Properties

Nicothiazone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with nicotinamidases, which are enzymes that convert nicotinamide into nicotinic acid . This interaction is crucial for maintaining NAD+ homeostasis in organisms. This compound’s interaction with nicotinamidases involves binding to the enzyme’s active site, where it undergoes a catalytic conversion.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nicotinamidases, leading to changes in NAD+ levels within cells . This, in turn, affects cellular energy metabolism and redox balance. Additionally, this compound’s impact on gene expression can lead to alterations in the expression of genes involved in metabolic pathways and stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of nicotinamidases, where it undergoes a catalytic conversion to nicotinic acid . This binding interaction is facilitated by specific amino acid residues within the enzyme’s active site. This compound’s inhibition or activation of nicotinamidases can lead to changes in NAD+ levels, which subsequently affect various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic pathways. These temporal effects are important for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . Higher doses of this compound can lead to toxic effects, including cellular damage and disruption of metabolic processes. It is important to determine the optimal dosage range for this compound to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to NAD+ homeostasis. It interacts with nicotinamidases, which catalyze the conversion of nicotinamide to nicotinic acid . This reaction is a key step in the NAD+ salvage pathway, which is essential for maintaining cellular energy metabolism and redox balance. This compound’s effects on metabolic flux and metabolite levels can have significant implications for cellular function and overall organismal health.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound within cells, where it can interact with its target enzymes . The distribution of this compound within tissues can affect its overall bioavailability and therapeutic efficacy. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in clinical settings.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells, where it exerts its effects on enzyme activity and cellular processes . The localization of this compound within subcellular compartments can affect its activity and function, highlighting the importance of understanding its intracellular dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicothiazone can be synthesized through a reaction involving 3-chloro-4-methoxyaniline and dichloroacetic anhydride to produce N-(3-chloro-4-methoxyphenyl)-2-propenamine. This intermediate is then reacted with thione-2-acrylic acid to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as refluxing, purification through recrystallization, and solvent evaporation.

Chemical Reactions Analysis

Types of Reactions

Nicothiazone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of this compound.

Comparison with Similar Compounds

Similar Compounds

    Isoniazid: Another antituberculosis drug with a similar mechanism of action.

    Thiosemicarbazones: A class of compounds with similar structural characteristics and biological activities.

Uniqueness

Nicothiazone is unique due to its specific structural characteristics, including the presence of phenyl ether and thiophene groups. Its ability to act as both an antimicrobial agent and a corrosion inhibitor sets it apart from other similar compounds .

Properties

IUPAC Name

(pyridin-3-ylmethylideneamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-2-1-3-9-4-6/h1-5H,(H3,8,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWLRVJYVVQTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859486
Record name 2-[(Pyridin-3-yl)methylidene]hydrazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

555-90-8
Record name 2-(3-Pyridinylmethylene)hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=555-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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